methyl1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-4-carboxylate
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Overview
Description
Methyl1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-4-carboxylate is a heterocyclic compound that belongs to the pyrazolopyridine family. . The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with a methyl ester group attached to the carboxylate position.
Preparation Methods
The synthesis of methyl1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-4-carboxylate can be achieved through various synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with pyridine carboxylic acids under acidic conditions . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yields and purity .
Chemical Reactions Analysis
Methyl1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-4-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-4-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of methyl1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects . The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Methyl1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-4-carboxylate can be compared with other similar compounds in the pyrazolopyridine family, such as:
Methyl1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine-3-carboxylate: This compound has a similar structure but differs in the position of the carboxylate group.
1-methyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine: This compound has an additional ring, making it structurally distinct but still related.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities .
Properties
Molecular Formula |
C8H11N3O2 |
---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
methyl 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate |
InChI |
InChI=1S/C8H11N3O2/c1-13-8(12)5-2-3-9-7-6(5)4-10-11-7/h4-5H,2-3H2,1H3,(H2,9,10,11) |
InChI Key |
RTYZJQDMESGGFM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCNC2=C1C=NN2 |
Origin of Product |
United States |
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